3-Prop-2-ynylazetidine;hydrochloride
Description
3-Prop-2-ynylazetidine hydrochloride is a small organic compound featuring a four-membered azetidine ring (C₃H₇N) substituted with a propargyl (prop-2-ynyl) group at the 3-position, combined with a hydrochloride salt. Azetidines are known for their ring strain (due to the four-membered structure), which enhances reactivity compared to larger amine rings like piperidine or tetrahydropyridine . The propargyl group may enable applications in click chemistry or as a bioisostere in drug design.
Properties
IUPAC Name |
3-prop-2-ynylazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-3-6-4-7-5-6;/h1,6-7H,3-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJORJGHLHKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CNC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418720-10-0 | |
| Record name | 3-(prop-2-yn-1-yl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry: The azetidine ring and reactive alkyne group make it a valuable building block for designing bioactive molecules.
Materials Science: Its structure suggests potential use in creating novel materials with specific electronic properties.
Polymerization: Azetidines are used as monomers in the synthesis of polyamines and other polymers.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Structural Features
¹*Calculated based on azetidine (C₃H₇N) + propargyl (C₃H₃) + HCl.
Key Observations :
- Functional Groups : Unlike the ester-linked propargyl group in , the propargyl substituent in 3-prop-2-ynylazetidine is directly bonded to the amine ring, which may influence solubility and biological activity.
- Applications : While highlights triazole-containing hydrochlorides for pharmaceuticals and agrochemicals, the propargyl-azetidine scaffold could serve as a bioisostere for piperidines in drug discovery.
Analytical and Pharmacological Data
The provided evidence includes analytical methods for hydrochlorides (e.g., RP-HPLC, spectrophotometry) but lacks direct data for 3-prop-2-ynylazetidine hydrochloride. For example:
- Linearity and Accuracy : Methods validated for bamifylline hydrochloride (R² = 0.999, accuracy 98–102% ) or amitriptyline hydrochloride (recovery 99.2–101.5% ) suggest that similar protocols could be adapted for the target compound.


- Stability : Solution stability data for gabapentin and amitriptyline hydrochloride (24-hour stability at 25°C ) imply that 3-prop-2-ynylazetidine hydrochloride may require similar storage conditions.
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